[12]Cycloparaphenylene
Overview
Description
“12Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop . The molecule is strained, and the strain increases as the number of units decreases .
Synthesis Analysis
The synthesis of “12Cycloparaphenylene” has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . The first synthesis of “12Cycloparaphenylene” was reported in 2008 . The synthesis involved a sequence of stepwise macrocyclization using Pd and Ni catalysts followed by aromatization of L-shaped cyclohexane units .Molecular Structure Analysis
The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line . Therefore, the “12Cycloparaphenylene” molecule is strained, and the strain increases as the number of units decreases .Chemical Reactions Analysis
“12Cycloparaphenylene” molecules have unique properties resulting from their distorted and strained aromatic hoop structures . Depending on the reaction conditions for reductive aromatization, either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener was obtained .Physical And Chemical Properties Analysis
“12Cycloparaphenylene” is a new class of carbonaceous porous solids with the uniform structure of an all-benzene surface . It has unique adsorption properties due to its shape and highly nonpolar surface . As the size of the CPP decreases the HOMO-LUMO gap also decreases .Scientific Research Applications
Unique Physical Properties
[12]Cycloparaphenylene and related cycloparaphenylenes (CPPs) are intriguing due to their unique structural, optical, and electronic properties. Often referred to as "carbon nanohoops," these cyclic fragments of carbon nanotubes consist of para-linked benzene rings. Their properties are most dynamic in smaller size regimes, where they exhibit significant size-dependent optical and electronic characteristics (Darzi & Jasti, 2015).
Structural and Electronic Properties
CPPs like [12]cycloparaphenylene have been studied for their solid-state structures and the formation of mono- and dianions. These studies provide insights into core transformations and structural variations across different sizes of cycloparaphenylenes (Spisak et al., 2018). The synthesis and characterization of various cycloparaphenylenes have revealed interesting properties related to their fully conjugated macrocycles, showcasing their potential as structural analogs to carbon nanotubes (Jasti et al., 2008).
Optoelectronic Properties
Studies on cycloparaphenylenes have demonstrated unique optoelectronic properties, challenging common notions in the class of conjugated organic materials. Their unusual optical properties arise from phenomena like self-trapping of excitons and violation of the Condon approximation, leading to efficient fluorescence in larger cycloparaphenylenes (Adamska et al., 2014).
Molecular Synthesis and Strain Energy
The synthesis of various CPPs, including [12]cycloparaphenylene, has been a focus of research, highlighting the challenges of creating these highly strained structures. These efforts are crucial in understanding the synthesis of structurally uniform carbon nanotubes and related nanostructures (Sisto et al., 2011).
Emerging Applications
Recent research has been exploring the potential applications of carbon nanohoops, leveraging their unique physical properties for various purposes. The structural tunability of nanohoops, owing to their stepwise organic synthesis, opens avenues for diverse applications in materials science and chemistry (Leonhardt & Jasti, 2019).
Safety And Hazards
The safety and hazards of “12Cycloparaphenylene” are not explicitly mentioned in the retrieved papers.
Future Directions
“12Cycloparaphenylene” molecules have attracted broad interests due to their unique properties resulting from the distorted and strained aromatic hoop structures . They are envisioned as precursors for a concise bottom-up synthesis of carbon nanobelts, i.e., ultrashort carbon nanotubes . This strategy can pave the way for new conceptual approaches of a solution-based bottom-up synthesis of carbon nanotubes .
properties
IUPAC Name |
tridecacyclo[44.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41.242,45]doheptaconta-1(48),2(72),3,5(71),6(70),7,9(69),10(68),11,13(67),14(66),15,17(65),18(64),19,21(63),22(62),23,25(61),26,28,30,32,34,36,38,40,42,44,46,49,51,53,55,57,59-hexatriacontaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H48/c1-2-50-4-3-49(1)51-5-7-53(8-6-51)55-13-15-57(16-14-55)59-21-23-61(24-22-59)63-29-31-65(32-30-63)67-37-39-69(40-38-67)71-45-47-72(48-46-71)70-43-41-68(42-44-70)66-35-33-64(34-36-66)62-27-25-60(26-28-62)58-19-17-56(18-20-58)54-11-9-52(50)10-12-54/h1-48H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFTYBVDGIFJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693722 | |
Record name | [12]Cycloparaphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[12]Cycloparaphenylene | |
CAS RN |
1092522-75-2 | |
Record name | [12]Cycloparaphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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